

Introduction to Casein Kinase 1 and Its Inhibitors

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Compound of Interest

Compound Name: PF-4800567

Cat. No.: B610042

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Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including circadian rhythms, Wnt and Hedgehog signaling pathways, and DNA repair. The CK1 family consists of several isoforms (α , γ 1, γ 2, γ 3, δ , and ϵ). The high degree of homology among these isoforms, particularly between CK1 δ and CK1 ϵ , presents a challenge for the development of isoform-selective inhibitors. Such inhibitors are valuable tools for dissecting the specific functions of each isoform and for developing targeted therapeutics.

PF-4800567 is a potent and selective inhibitor of CK1 ϵ .^[1] This guide compares its performance against other well-characterized CK1 inhibitors: PF-670462, a potent inhibitor of both CK1 δ and CK1 ϵ ; IC261, a dual inhibitor of CK1 δ and CK1 ϵ ; and D4476, a multi-kinase inhibitor with activity against CK1.

Biochemical Potency and Selectivity

The in vitro inhibitory activity of **PF-4800567** and its counterparts has been determined against various CK1 isoforms. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor potency.

Table 1: In Vitro IC₅₀ Values of CK1 Inhibitors Against CK1 Isoforms

Inhibitor	CK1ε IC50 (nM)	CK1δ IC50 (nM)	CK1α IC50 (nM)	Selectivity (CK1δ/CK1ε)	Reference
PF-4800567	32	711	-	>20-fold for CK1ε	[1]
PF-670462	7.7 - 90	13 - 14	-	~0.15 - 1.8-fold for CK1δ	[2][3]
IC261	1000	1000	16000	Non-selective	[4]
D4476	-	300	-	-	[5]

Note: IC50 values can vary between different studies due to variations in experimental conditions.

Table 2: Cellular Activity of CK1 Inhibitors

Inhibitor	Cellular Assay	Cell Type	Cellular IC50 (μM)	Reference
PF-4800567	Inhibition of CK1ε in whole cells	-	2.65	[1]
PF-4800567	Inhibition of CK1δ in whole cells	-	20.38	[1]
IC261	G2/M cell cycle arrest	AC1-M88	1	[4]
IC261	Apoptosis induction	Extravillous trophoblast hybrid cells	1	[4]
D4476	Inhibition of FOXO1a phosphorylation	H4IIE hepatoma cells	-	[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the comparison of these CK1 inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Materials:

- Recombinant CK1 enzyme (e.g., CK1 ϵ or CK1 δ)
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- Substrate (e.g., casein or a specific peptide)
- [γ -³²P]ATP or [γ -³³P]ATP
- Test inhibitors dissolved in DMSO
- Phosphocellulose paper or membrane
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the kinase buffer, substrate, and recombinant CK1 enzyme.
- Add varying concentrations of the test inhibitor (e.g., **PF-4800567**) to the reaction mixture. A DMSO control (no inhibitor) is also prepared.
- Initiate the kinase reaction by adding [γ -³²P]ATP.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

- Stop the reaction by spotting the mixture onto phosphocellulose paper.
- Wash the paper to remove unincorporated [γ - ^{32}P]ATP.
- Measure the amount of incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Wnt Signaling Pathway Assay (Luciferase Reporter)

This cell-based assay measures the activity of the Wnt/ β -catenin signaling pathway.

Materials:

- HEK293T cells stably expressing a TCF/LEF-responsive luciferase reporter (TOPflash)
- Wnt3a conditioned media or recombinant Wnt3a
- Test inhibitors
- Luciferase assay reagent

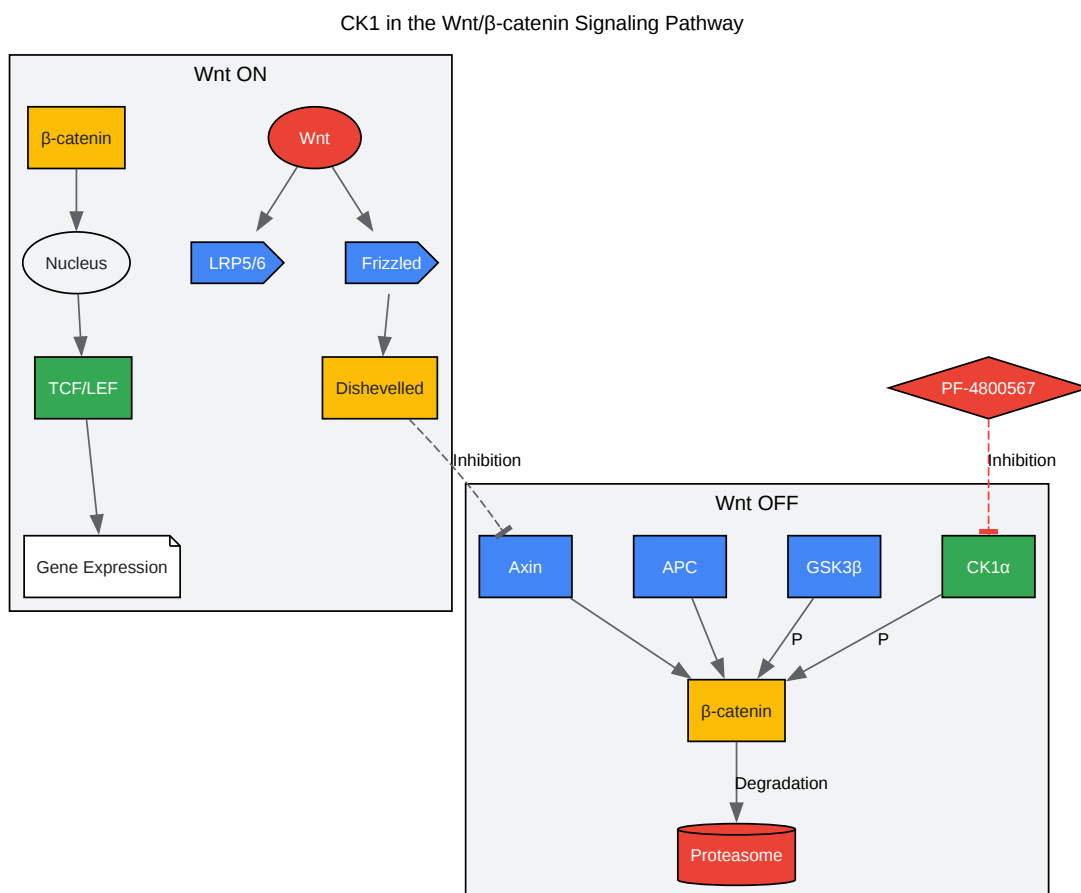
Procedure:

- Seed the HEK293T-TOPflash cells in a 96-well plate.
- Treat the cells with varying concentrations of the CK1 inhibitor.
- Stimulate the Wnt pathway by adding Wnt3a.
- Incubate for a specified period (e.g., 24 hours).
- Lyse the cells and measure luciferase activity using a luminometer.

- Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed Renilla luciferase).
- Determine the effect of the inhibitor on Wnt-induced luciferase expression.

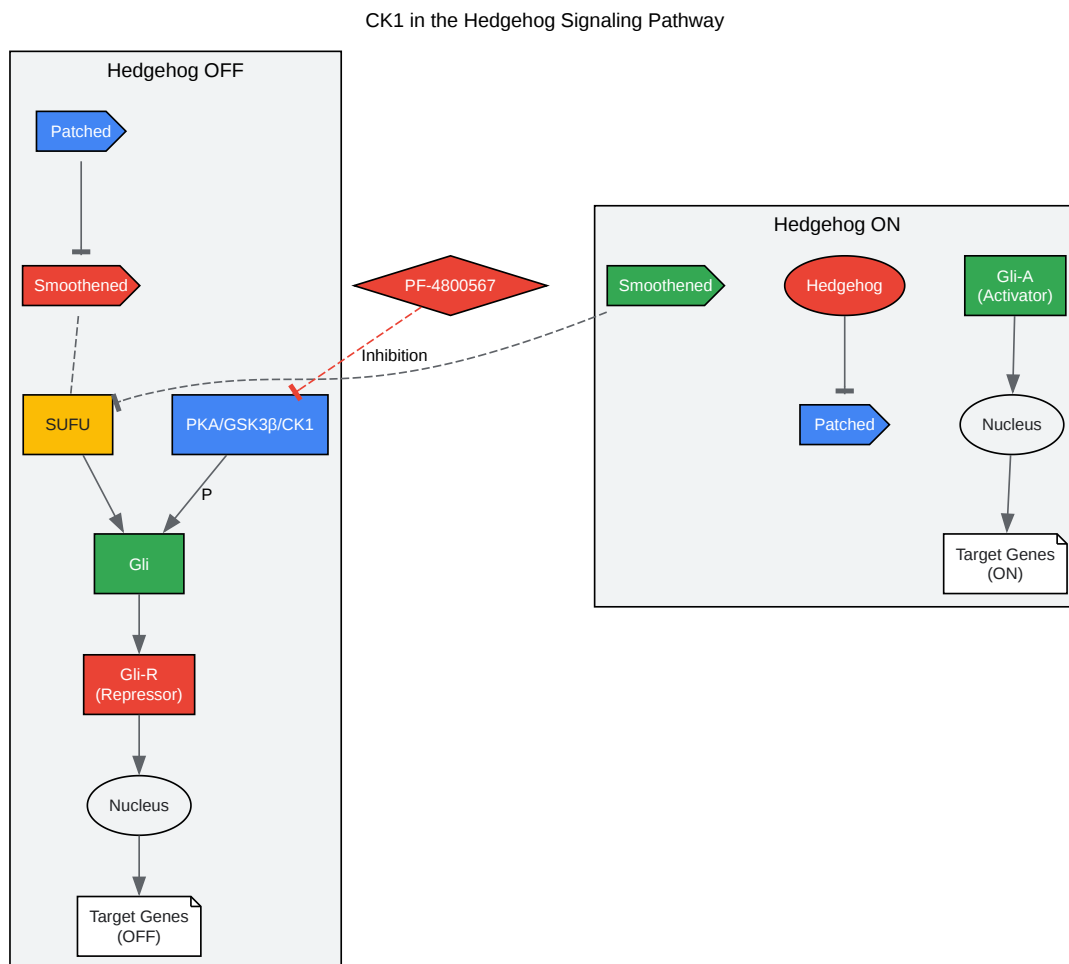
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in their understanding.



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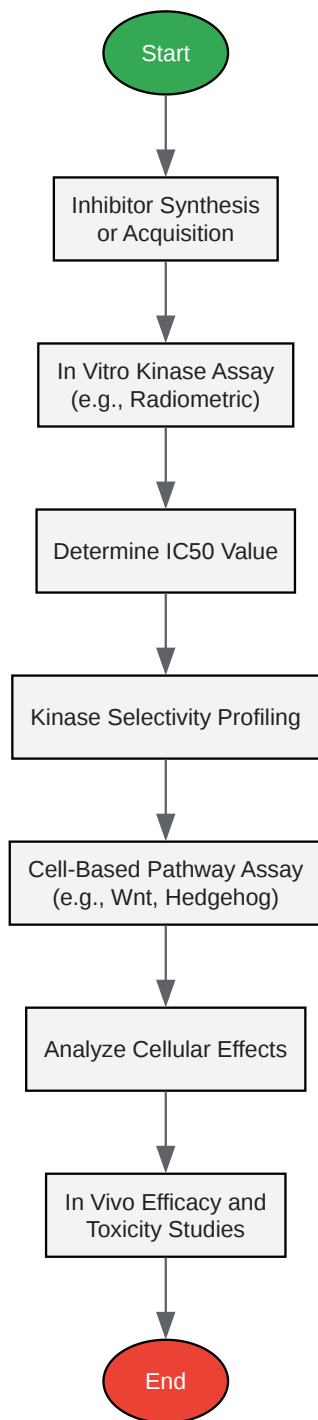
Caption: Role of CK1 in Wnt/ β -catenin signaling.



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Caption: Role of CK1 in Hedgehog signaling.

Experimental Workflow for Kinase Inhibitor Profiling



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Caption: General workflow for kinase inhibitor profiling.

Conclusion

PF-4800567 is a valuable research tool due to its high selectivity for CK1 ϵ over CK1 δ .^[1] This property allows for the specific investigation of CK1 ϵ 's role in various cellular pathways. In contrast, inhibitors like PF-670462 and IC261, with their activity against both CK1 δ and CK1 ϵ , are useful for studying the combined effects of inhibiting these two closely related isoforms. D4476, being a broader spectrum inhibitor, may be less suitable for studies requiring high specificity for CK1. The choice of inhibitor will ultimately depend on the specific research question and the experimental context. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their studies.

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